1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine
Description
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine is a triazoloquinazoline derivative characterized by a fused heterocyclic core, a 4-ethylbenzenesulfonyl substituent at position 3, and a 4-phenylpiperazine group at position 3. The molecular formula is C₂₉H₂₆ClN₅O₂S, with an average mass of 548.07 g/mol (inferred from structural analogs in and ). Its synthesis likely involves chlorination of the quinazoline precursor followed by sulfonation and coupling with phenylpiperazine, as seen in related compounds .
Properties
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-5-(4-phenylpiperazin-1-yl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN6O2S/c1-2-19-8-11-22(12-9-19)37(35,36)27-26-29-25(23-18-20(28)10-13-24(23)34(26)31-30-27)33-16-14-32(15-17-33)21-6-4-3-5-7-21/h3-13,18H,2,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALYTMWWWNYYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine typically involves multi-step synthetic routes The process begins with the preparation of the triazoloquinazoline core, which can be achieved through cyclization reactions involving appropriate precursorsThe final step involves the coupling of the triazoloquinazoline core with 4-phenylpiperazine, often using coupling reagents such as EDCI or DCC in the presence of a base .
Chemical Reactions Analysis
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to dihydrotriazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid
Scientific Research Applications
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interaction with biological receptors and enzymes, particularly those involved in signal transduction pathways.
Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs targeting various diseases, including infectious diseases and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby disrupting the signaling pathways involved in disease progression. The presence of the triazoloquinazoline core is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methyl-1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Molecular Formula : C₂₄H₂₂ClN₅O₂S (inferred)
- Key Differences : Substitutes the 4-phenylpiperazine with a 4-isopropylphenylamine group .
- Impact : The isopropyl group introduces steric bulk, which could hinder binding to flat receptor pockets. The amine linker (vs. piperazine) may alter hydrogen-bonding capacity.
Functional Group Variations
5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline
N-[1-{4-[4-(7-Chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-phenyl}-methylidene]-N’-(4-methoxy-phenyl)-hydrazine (QH-03)
- Molecular Formula : C₂₈H₂₇ClN₆O (inferred from )
- Synthesis Yield : 45.2% via hydrazine coupling .
- Key Differences: Replaces the triazoloquinazoline core with a quinoline-piperazine hybrid.
- Impact: The quinoline scaffold may enhance intercalation with DNA or kinase targets, differing from triazoloquinazoline’s planar aromatic system.
Pharmacological Potential and Structure-Activity Relationships (SAR)
While direct activity data for the target compound are unavailable, insights can be inferred from analogs:
Sulfonyl Groups : The 4-ethylbenzenesulfonyl group (target compound) improves metabolic stability compared to methylsulfonyl () or phenylsulfonyl () groups .
Piperazine vs. Piperidine : Piperazine’s additional nitrogen may enhance water solubility and hydrogen-bonding capacity, critical for CNS penetration or enzyme inhibition .
Aromatic Substitutents : The 4-phenyl group on piperazine (target compound) enables π-π stacking, a feature absent in 3-methylpiperidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
